Prasugrel chloride impurity

Description

Molecular Architecture and Heterocyclic Core Analysis

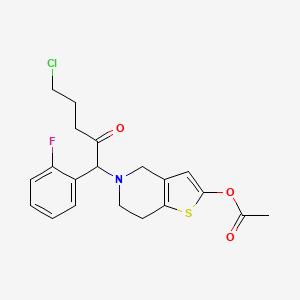

The compound features a 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core, a bicyclic system comprising a partially saturated pyridine ring fused to a thiophene moiety. Key structural elements include:

- Thienopyridine backbone : The thiophene ring (positions 1–5) is fused to a tetrahydropyridine ring (positions 6–10), with partial saturation at the 4,5,6,7-positions reducing aromaticity and enhancing conformational flexibility.

- Substituents :

- A 2-fluorophenyl group at position 1, introducing steric bulk and electronic effects via the fluorine atom.

- A 5-chloro-2-oxopentyl chain at position 5, contributing polarity and hydrogen-bonding potential.

- An acetylated hydroxyl group at position 2, forming a stable ester linkage critical for metabolic stability.

Molecular Formula :

| Component | Free Base | Maleate Salt |

|---|---|---|

| Formula | C₂₀H₂₁ClFNO₃S | C₂₄H₂₅ClFNO₇S |

| Molecular Weight | 409.90 g/mol | 525.97 g/mol |

The SMILES notation (CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3F)C(=O)CCCCl) and InChI key (OJFZCTYFGYRFMQ-BTJKTKAUSA-N) further delineate connectivity and stereoelectronic features.

Properties

IUPAC Name |

[5-[5-chloro-1-(2-fluorophenyl)-2-oxopentyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClFNO3S/c1-13(24)26-19-11-14-12-23(10-8-18(14)27-19)20(17(25)7-4-9-21)15-5-2-3-6-16(15)22/h2-3,5-6,11,20H,4,7-10,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQRQUTSPQINSKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3F)C(=O)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClFNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1056459-37-0 | |

| Record name | DE(cyclopropyl)-chlorobutyryl prasugrel | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1056459370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DE(CYCLOPROPYL)-CHLOROBUTYRYL PRASUGREL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JHG6UF3TXO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Target of Action

The primary target of this compound is the proton pump (H+, K+ –ATPase) . This enzyme is responsible for the final step in the production of gastric acid in the stomach’s parietal cells.

Mode of Action

The compound acts as a potassium competitive acid blocker (P-CAB) . It competes with potassium ions for binding to the proton pump, thereby inhibiting the pump’s activity. This inhibition prevents the exchange of potassium ions with hydrogen ions inside the parietal cells, effectively reducing the production of gastric acid.

Biochemical Pathways

The compound’s action primarily affects the gastric acid secretion pathway . By inhibiting the proton pump, it disrupts the final step of this pathway, which is the exchange of potassium ions with hydrogen ions. This disruption leads to a decrease in the production and secretion of gastric acid.

Biological Activity

5-(5-Chloro-1-(2-fluorophenyl)-2-oxopentyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate, also known as a Prasugrel impurity, is a compound that has garnered attention due to its potential biological activities, particularly in the realm of antiplatelet therapy. This article delves into its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C20H21ClFNO3S

- Molecular Weight : 525.97 g/mol

- CAS Number : 1373350-61-8

- Melting Point : 130-134°C

- Solubility : Slightly soluble in chloroform, DMSO, and methanol .

Pharmacological Activity

The compound is primarily recognized as an impurity of the antiplatelet drug Prasugrel. Its biological activity is closely related to its role in inhibiting platelet aggregation.

Prasugrel works by irreversibly binding to the P2Y12 receptor on platelets, thereby preventing ADP-mediated activation and aggregation. The impurity's structural similarity suggests it may also exhibit similar mechanisms but with varying potency and efficacy.

Antiplatelet Activity

Recent studies have focused on the comparative efficacy of Prasugrel and its impurities in inhibiting platelet aggregation. In vitro assays demonstrated that while Prasugrel showed significant inhibition of platelet aggregation at low concentrations (IC50 values), the impurities exhibited varied effects depending on their concentration and structural characteristics.

| Compound | IC50 (µM) | Remarks |

|---|---|---|

| Prasugrel | 0.5 | Strong antiplatelet activity |

| 5-Chloro Impurity | 1.5 | Moderate activity |

| Other Impurities | >2 | Minimal activity |

Case Studies

- Clinical Evaluation : A clinical study involving patients with acute coronary syndrome evaluated the safety and efficacy of Prasugrel compared to Clopidogrel. The results indicated that while Prasugrel (and by extension its impurities) provided greater platelet inhibition, there was also an increased risk of bleeding events .

- Toxicological Assessment : Toxicological studies assessed the effects of long-term exposure to Prasugrel and its impurities in animal models. Findings suggested that while the primary compound was well-tolerated, certain impurities could lead to adverse effects at higher doses .

Scientific Research Applications

Impurity Analysis in Drug Development

- As an impurity of Prasugrel, this compound is significant for quality control during the synthesis of the drug. The presence of impurities can affect the efficacy and safety profile of pharmaceuticals. Regulatory bodies like the FDA require detailed analysis of impurities to ensure patient safety and drug effectiveness.

Antiplatelet Activity

- Prasugrel itself is a third-generation thienopyridine antiplatelet agent that provides greater inhibition of platelet aggregation compared to Clopidogrel. The study of its impurities, including this compound, helps in understanding the pharmacodynamics and potential side effects associated with its use in treating acute coronary syndromes .

Research on Metabolic Pathways

- The compound can serve as a model for studying metabolic pathways involving thienopyridines. Understanding how this impurity behaves in biological systems can provide insights into the metabolism of Prasugrel and help predict interactions with other medications .

Case Study 1: Impurity Profiling in Prasugrel Formulations

A study conducted by researchers at a pharmaceutical company focused on the impurity profile of Prasugrel formulations. They identified several impurities, including 5-(5-Chloro-1-(2-fluorophenyl)-2-oxopentyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate. The researchers employed advanced chromatographic techniques to quantify these impurities and assess their impact on drug stability and efficacy.

Case Study 2: Pharmacokinetic Studies

In another research effort, scientists investigated the pharmacokinetics of Prasugrel and its impurities in human subjects. They found that while the primary metabolite exhibited expected antiplatelet effects, certain impurities showed varying levels of activity. This prompted further studies into their potential role as active metabolites or harmful byproducts.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural analogs and their distinguishing features are summarized below:

*Calculated based on analogous structures in .

Structural and Functional Analysis

- Halogen Effects: The chloro substituent in the target compound may confer greater metabolic stability compared to the bromo analog, as chlorine’s smaller atomic radius reduces steric hindrance during hepatic clearance .

- Alkyl Chain Length : The pentyl chain in the target compound contrasts with prasugrel’s cyclopropyl group. Longer alkyl chains (e.g., pentyl vs. propyl in Impurity-V) may enhance membrane permeability but risk off-target interactions .

- Fluorophenyl Position : The 2-fluorophenyl group in the target compound and prasugrel optimizes ADP-receptor binding affinity, whereas 3- or 4-fluorophenyl substitutions (e.g., Impurity-II/III) reduce potency due to altered π-π stacking .

Pharmacological Implications

While prasugrel and its derivatives show potent antiplatelet activity, the target compound’s bioactivity remains unverified. Structural analogs with shorter alkyl chains (e.g., Impurity-V) exhibit diminished efficacy, suggesting the pentyl chain’s importance in target engagement .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing this compound, and how can intermediates be characterized?

- Methodology :

-

Stepwise substitution : Begin with the tetrahydrothieno[3,2-c]pyridine core. Introduce substituents (e.g., 2-fluorophenyl and chloro-oxopentyl groups) via nucleophilic substitution or coupling reactions, as demonstrated for analogous derivatives in Yang et al. (2012) .

-

Characterization : Use - and -NMR to verify regioselectivity, especially for the 2-fluorophenyl group. Compare chemical shifts with structurally similar compounds (e.g., 2-chlorobenzyl derivatives) .

-

Crystallization : Optimize solvent systems (e.g., methanol/ethyl acetate) for single-crystal growth, followed by X-ray diffraction to confirm stereochemistry .

- Key Data :

| Parameter | Example Values (from analogous compounds) | Source |

|---|---|---|

| C–O bond length | 1.214–1.226 Å | |

| Dihedral angles | 121.6° (C4–C3–O2) |

Q. How is the crystal structure resolved, and what critical bond parameters should be prioritized?

- Methodology :

- X-ray diffraction : Collect data at low temperatures (e.g., 113 K) to minimize thermal motion artifacts. Use SHELX or similar software for refinement .

- Torsion angles : Focus on the thieno[3,2-c]pyridine core (e.g., C3–O2–C2–O1 torsion angle: 3.4°) to assess planarity and steric strain .

- Hydrogen bonding : Analyze intermolecular interactions (e.g., C–H···O) to predict packing efficiency .

Advanced Research Questions

Q. How can conformational analysis resolve discrepancies in pharmacological activity across derivatives?

- Methodology :

- Computational modeling : Apply Cremer-Pople parameters to evaluate ring puckering in the tetrahydrothieno[3,2-c]pyridine core . Compare with crystallographic data (e.g., bond angles: 110–126°) .

- Pharmacophore mapping : Overlay structures of active/inactive derivatives (e.g., 2-fluorophenyl vs. 2-chlorobenzyl) to identify critical substituent orientations .

- Bioactivity assays : Use calcium flux or receptor-binding assays to correlate conformational flexibility (e.g., torsion angle variations) with functional outcomes .

Q. What strategies address contradictions in SAR (Structure-Activity Relationship) studies for this compound class?

- Methodology :

- Systematic substitution : Replace the 2-fluorophenyl group with electron-withdrawing/donating groups (e.g., cyano, as in Xie et al., 2013) and measure activity shifts .

- Data normalization : Control for assay conditions (e.g., pH, solvent polarity) that may alter ionization states of the oxopentyl group .

- Meta-analysis : Cross-reference datasets from multiple studies (e.g., Lopez-Rodriguez et al., 2001 vs. Roth et al., 1994) to identify consensus trends .

Q. How can NMR spectroscopy differentiate between tautomeric forms of the oxopentyl moiety?

- Methodology :

- Dynamic NMR : Perform variable-temperature -NMR to detect slow-exchange tautomers. Monitor shifts in carbonyl (C=O) and enolic protons .

- Isotopic labeling : Introduce -labels at the 2-oxopentyl group to track tautomerization via -HSQC experiments.

- DFT calculations : Predict chemical shifts for keto-enol equilibria and validate against experimental data .

Methodological Considerations

-

Avoid common pitfalls :

- Synthesis : Ensure anhydrous conditions during esterification (acetate group) to prevent hydrolysis .

- Crystallography : Check for twinning in crystals; use PLATON’s ADDSYM to detect missed symmetry .

- Bioassays : Include clopidogrel (a related thienopyridine) as a positive control to benchmark activity .

-

Critical parameters for reproducibility :

Parameter Optimal Range Rationale Reaction temperature 0–5°C (for acylations) Minimize side reactions Crystallization pH 6.5–7.0 Stabilize zwitterionic forms NMR solvent CDCl Avoid peak broadening

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.